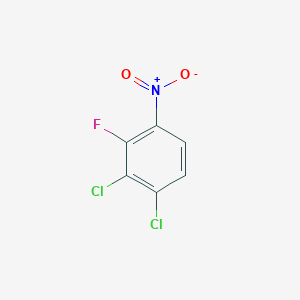

1,2-Dichloro-3-fluoro-4-nitrobenzene

Description

Significance of Halogenated Nitroarenes as Synthetic Intermediates

Halogenated nitroarenes are crucial building blocks in organic synthesis due to their versatile reactivity. The presence of the nitro group, a powerful electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgnih.gov This activation allows for the displacement of halogen substituents by a wide range of nucleophiles, providing a pathway to complex, highly functionalized molecules.

These compounds serve as key intermediates in the production of a diverse array of commercial products, including pharmaceuticals, dyes, polymers, and agrochemicals such as pesticides, herbicides, and fungicides. nih.gov For example, chloronitrobenzenes are used as precursors for analgesics, and other halogenated nitroaromatics are foundational materials for creating various bioactive indoles and phenothiazine (B1677639) derivatives. nih.gov The ability to selectively replace the halogen atoms allows chemists to introduce different functional groups, tailoring the final product's properties for specific applications.

Overview of Aromatic Ring Functionalization Strategies

Functionalizing an aromatic ring—the process of adding substituents—can be achieved through several strategic approaches. The choice of strategy depends on the desired substituent and the existing groups on the ring.

Electrophilic Aromatic Substitution (SEAr): This is a fundamental reaction class where an electrophile attacks the electron-rich aromatic ring. However, the presence of strongly deactivating groups like halogens and nitro groups makes SEAr reactions on polyhalogenated nitroaromatics challenging.

Nucleophilic Aromatic Substitution (SNAr): This strategy is highly effective for aromatic rings that are electron-deficient. libretexts.org It requires the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (typically a halogen). libretexts.orgstackexchange.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, though they are more commonly applied to less electron-deficient aryl halides.

Halogen Exchange (Halex) Reaction: This is a specific type of SNAr reaction where one halogen is replaced by another. For instance, the synthesis of fluorinated aromatics often involves treating a chlorinated nitroaromatic compound with a fluoride (B91410) salt, such as potassium fluoride (KF). wikipedia.orgwikipedia.org

For polyhalogenated nitroaromatics, SNAr is the most pertinent and widely exploited functionalization strategy due to the profound electron deficiency of the ring system.

Research Context of Dichloro-Fluoronitrobenzene Derivatives

The family of dichloro-fluoronitrobenzene isomers exists within a broader research context focused on creating high-value chemical intermediates. The specific arrangement of the two chlorine atoms, one fluorine atom, and a nitro group on the benzene (B151609) ring determines the compound's reactivity and its potential applications.

Research on related isomers provides insight into the academic and industrial interest in this class of molecules. For example, 1,2-dichloro-4-nitrobenzene is a known intermediate in the synthesis of herbicides and dyes. wikipedia.org Its reaction with potassium fluoride can yield 2-chloro-1-fluoro-4-nitrobenzene, demonstrating the utility of these compounds in preparing other fluorinated building blocks. wikipedia.org Similarly, patents describe the conversion of 3,4-dichloronitrobenzene (B32671) into 3-chloro-4-fluoro-nitrobenzene, a valuable precursor for certain herbicides. google.com The study of these derivatives often involves exploring their reactivity in sequential nucleophilic substitution reactions, where the halogens can be replaced in a controlled manner to build complex molecular architectures. nih.gov

Scope and Objectives of Academic Research on 1,2-Dichloro-3-fluoro-4-nitrobenzene

Academic research on the specific isomer This compound is primarily focused on its synthesis and its potential as a highly specialized building block for advanced organic synthesis. The unique substitution pattern, with three halogen atoms and a nitro group in close proximity, presents distinct chemical properties and reactivity challenges.

The primary objectives of such research include:

Development of Synthetic Routes: Devising efficient and selective methods to synthesize this particular isomer, likely through multi-step processes involving nitration and halogenation of specific precursors.

Investigation of Reactivity: Studying the compound's behavior in nucleophilic aromatic substitution (SNAr) reactions. A key objective is to determine the regioselectivity of nucleophilic attack—that is, which of the three halogen atoms (the fluorine at C-3, the chlorine at C-1, or the chlorine at C-2) is preferentially replaced by a given nucleophile. This reactivity is governed by the combined electron-withdrawing effects of the substituents and steric hindrance. The nitro group at C-4 activates the halogens at the ortho (C-3) and meta (C-1, C-2) positions, with the strongest activation typically at the ortho and para positions. In this case, the fluorine at C-3 is ortho to the nitro group, while the chlorines are meta, suggesting the fluorine might be the most reactive leaving group.

Application in Synthesis: Utilizing this compound as a starting material to create novel, poly-functionalized aromatic compounds that could be evaluated for biological activity or as components in materials science.

The physical and chemical properties of this compound are central to its study.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 100465-04-1 chemicalbook.com |

| Molecular Formula | C₆H₂Cl₂FNO₂ allfluoro.comlookchem.com |

| Molecular Weight | 209.99 g/mol allfluoro.com |

Compound Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 100465-04-1 chemicalbook.comallfluoro.comlookchem.comguidechem.comcanbipharm.com |

| Molecular Formula | C₆H₂Cl₂FNO₂ allfluoro.comlookchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dichloro-3-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBIHOCLOBQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1,2 Dichloro 3 Fluoro 4 Nitrobenzene

Regioselective Synthesis of Substituted Halonitrobenzenes

Regioselectivity is a critical aspect in the synthesis of highly substituted halonitrobenzenes. The directing effects of the existing substituents on the aromatic ring heavily influence the position of incoming functional groups. Halogens are generally ortho-, para-directing yet deactivating groups, while the nitro group is a strong deactivating and meta-directing group. libretexts.org The interplay of these electronic effects dictates the feasibility and outcome of synthetic strategies.

One primary method for the synthesis of 1,2-dichloro-3-fluoro-4-nitrobenzene involves the direct nitration of a suitable halogenated precursor, namely 1,2-dichloro-3-fluorobenzene. In this electrophilic aromatic substitution reaction, a nitrating agent, typically a mixture of nitric acid and sulfuric acid, introduces a nitro group (NO2) onto the aromatic ring. msu.edu

The regiochemical outcome of this reaction is governed by the directing effects of the three halogen substituents. All three halogens (two chlorine atoms at positions 1 and 2, and one fluorine atom at position 3) are ortho-, para-directors. However, the positions available for substitution are C4, C5, and C6.

The fluorine atom at C3 directs ortho (to C2 and C4) and para (to C6).

The chlorine atom at C2 directs ortho (to C1 and C3) and para (to C5).

The chlorine atom at C1 directs ortho (to C2 and C6) and para (to C4).

The cumulative effect of these directing influences, combined with steric hindrance considerations, favors the substitution at the C4 position, leading to the formation of the desired product. The nitration of the closely related 1,2-dichlorobenzene is known to yield primarily 1,2-dichloro-4-nitrobenzene along with a smaller amount of the 3-nitro isomer, illustrating the directing influence of the chlorine atoms. wikipedia.org The presence of the fluorine atom at the C3 position in the target precursor further activates the C4 position for electrophilic attack.

| Precursor | Reagents | Key Product | Ref |

| 1,2-Dichlorobenzene | Nitric Acid, Sulfuric Acid | 1,2-Dichloro-4-nitrobenzene | wikipedia.org |

| 1,2-Dichloro-3-fluorobenzene | Nitric Acid, Sulfuric Acid | This compound | N/A |

This table presents a known reaction and a projected reaction based on established chemical principles.

An alternative approach involves the halogenation of a nitroaromatic precursor. This synthetic route would typically start with a fluoronitrobenzene derivative, followed by the introduction of two chlorine atoms. For example, the chlorination of a precursor like 3-fluoro-4-nitroaniline could be envisioned, followed by removal of the amine functionality. However, controlling the regioselectivity of chlorination on an already substituted ring can be challenging.

Electrophilic halogenation of aromatic rings is a standard procedure, often catalyzed by a Lewis acid such as FeCl3 or AlCl3 to "activate" the halogen, making it a better electrophile. masterorganicchemistry.com The incoming chlorine atoms would be directed by the existing fluoro and nitro groups. The nitro group is a strong deactivating, meta-director, while the fluorine atom is a deactivating, ortho-, para-director. This conflict in directing effects can lead to a mixture of isomers, necessitating complex purification steps.

The introduction of a fluorine atom onto an aromatic ring can often be effectively achieved through nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction. This method involves reacting a polychlorinated nitroaromatic compound with a fluoride (B91410) salt, such as potassium fluoride (KF). google.com

In the context of synthesizing this compound, a potential precursor would be 1,2,3-trichloro-4-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The chlorine atom at the C3 position is ortho to both the C2-chlorine and the C4-nitro group, making it susceptible to substitution by a fluoride ion.

The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, at elevated temperatures. google.comchemicalbook.com The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts. chemicalbook.com Research on similar compounds, such as the fluorination of 3,4-dichloronitrobenzene (B32671) to produce 3-chloro-4-fluoronitrobenzene, demonstrates the viability of this strategy. google.comprepchem.com In this specific case, the chlorine at the para position relative to the nitro group is selectively replaced. google.com

| Starting Material | Reagents | Product | Solvent | Ref |

| 3,4-Dichloronitrobenzene | Potassium Fluoride (KF) | 3-Chloro-4-fluoronitrobenzene | Sulfolane | google.com |

| 1,3-Dichloro-4-nitrobenzene | Potassium Fluoride (KF) | 1-Chloro-3-fluoro-4-nitrobenzene and 1-Fluoro-3-chloro-4-nitrobenzene | Ionic Liquid | researchgate.net |

Multi-Step Synthetic Sequences and Chemical Transformations

The success of any synthetic route hinges on the availability and preparation of specifically substituted precursors.

For Nitration: The key precursor is 1,2-dichloro-3-fluorobenzene. nih.gov The synthesis of this starting material itself can involve multiple steps, potentially starting from less substituted benzenes and introducing the halogen atoms sequentially.

For Fluorination: A logical precursor is 1,2,3-trichloro-4-nitrobenzene. This compound can be prepared by the nitration of 1,2,3-trichlorobenzene.

Via Diazotization: An alternative route could involve a precursor such as 3,4-dichloro-2-fluoroaniline (B1304072). nbinno.comaromalake.com This aniline (B41778) derivative can be converted to a diazonium salt, which can then be transformed into the target nitro compound through a Sandmeyer-type reaction. The reduction of 1,2-dichloro-4-nitrobenzene is a known method to produce 3,4-dichloroaniline, a structurally related and important industrial intermediate. wikipedia.orgchemicalbook.com

Regardless of the synthetic route chosen, the formation of isomeric byproducts is a common challenge in aromatic chemistry. The nitration of 1,2-dichloro-3-fluorobenzene, for instance, may produce other isomers in addition to the desired C4-nitro product. Therefore, effective isolation and purification techniques are essential.

Given the close boiling points of many positional isomers of substituted halonitrobenzenes, simple distillation is often insufficient for complete separation. google.com Common laboratory and industrial techniques for separating such mixtures include:

Fractional Crystallization: This technique exploits differences in the solubility and melting points of the isomers. The mixture is dissolved in a suitable solvent and cooled, allowing the less soluble isomer to crystallize out. This method is effective for separating isomers of chloronitrobenzene. google.com

Chromatography: For laboratory-scale preparations and for achieving very high purity, chromatographic methods are invaluable. Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can effectively separate isomers based on their differential adsorption to a stationary phase. researchgate.net

Selective Chemical Reaction: In some cases, an impurity can be selectively reacted to form a new compound that is more easily separated. For example, a mixture of nitro isomers can be selectively reduced, converting one isomer into an aniline derivative, which has vastly different physical properties (e.g., basicity) and can be easily separated by acid-base extraction. google.com

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity level of the final this compound product.

| Technique | Principle | Application | Ref |

| Fractional Crystallization | Differences in solubility and melting points | Separation of p-chloronitrobenzene and o-chloronitrobenzene | google.com |

| Chromatography (HPLC) | Differential adsorption/partitioning | General separation of aromatic isomers | researchgate.net |

| Selective Reduction/Extraction | Chemical conversion of one isomer to a more separable compound (e.g., amine) | Separation of hindered and unhindered nitration isomers | google.com |

Principles of Green Chemistry in Halogenated Nitroarene Synthesis

The synthesis of halogenated nitroarenes has traditionally relied on methods that are often at odds with environmental sustainability. The use of stoichiometric reagents, hazardous solvents, and energy-intensive conditions contributes to a significant environmental footprint. The adoption of the 12 Principles of Green Chemistry offers a framework for developing cleaner, safer, and more efficient synthetic processes. acs.org These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals and solvents, and the use of catalytic reagents over stoichiometric ones. yale.edusigmaaldrich.com

For the synthesis of compounds like this compound, these principles guide chemists to design routes that minimize or eliminate the large volumes of acidic waste typical of nitration reactions and reduce the use of volatile, toxic organic solvents. rsc.org By focusing on catalyst development, alternative energy inputs (like microwave irradiation), and the use of renewable feedstocks where possible, the synthesis of halogenated nitroarenes can be made more sustainable. mdpi.com

The optimization of synthetic routes for halogenated nitroarenes heavily relies on the strategic use of advanced catalytic systems and sustainable solvents. These elements are crucial for enhancing reaction efficiency, selectivity, and environmental performance.

Catalytic Systems: Traditional nitration of aromatic compounds uses a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and generates substantial waste. pharmaguideline.comjove.com Green chemistry encourages the use of catalytic reagents, which are superior to stoichiometric ones as they can be used in small amounts and are often recyclable. acs.org For the nitration of halogenated benzenes, various catalytic systems have been explored:

Solid Acid Catalysts: Zeolites, clays, and other solid acids can replace liquid superacids like sulfuric acid. They are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification and reducing waste. rsc.org

Metal-Based Catalysts: Metal complexes and nanoparticles (e.g., based on copper, iron, or palladium) can catalyze nitration and halogenation reactions under milder conditions. mdpi.comresearchgate.net For instance, the nitration of chlorobenzene has been achieved with high conversion rates using catalysts like Cu(N(C4F9SO2)2)2 in an ionic liquid medium. researchgate.net Similarly, reduction of the nitro group, a common subsequent step, is often performed using catalysts like palladium on carbon (Pd/C) or platinum-based systems. jove.com

Sustainable Solvents: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and pollution. ijsr.net Efforts in synthesizing halogenated nitroarenes focus on replacing conventional volatile organic compounds (VOCs) with greener alternatives:

Ionic Liquids (ILs): These are salts with low melting points that are often non-volatile and thermally stable. They can act as both solvent and catalyst, enhancing reaction rates and selectivity. In the fluorination of dichloronitrobenzenes, ionic liquids have been shown to facilitate the reaction and can be recycled. researchgate.netresearchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent alternative. It allows for easy product separation by simple depressurization and is a promising medium for various organic reactions. researchgate.net

Water: As a solvent, water is non-toxic, inexpensive, and non-flammable. While organic compounds often have low solubility in water, the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent is the ideal green chemistry approach. This can often be achieved by using microwave irradiation, which provides direct and efficient heating, reducing reaction times and energy consumption. researchgate.net

The table below illustrates how different catalytic systems and solvents can influence the synthesis of halogenated nitroarenes, based on findings for related compounds.

| Catalyst System | Solvent | Reactants | Product | Yield/Conversion | Reference |

| H2SO4/HNO3 | None | 1,2-Dichlorobenzene | Dichloronitrobenzene isomers | 98% | google.com |

| Cu(N(C4F9SO2)2)2 | [N4446][Tf2N] (Ionic Liquid) | Chlorobenzene | Chloronitrobenzene isomers | 87.6% conversion | researchgate.net |

| Potassium Fluoride (KF) | Sulpholane | 3,4-Dichloronitrobenzene | 3-Chloro-4-fluoro-nitrobenzene | High | google.com |

| Potassium Fluoride (KF) | Dimethyl sulfoxide (DMSO) | Dichloronitrobenzene mixture | Fluorochloronitrobenzene mixture | 82% | google.com |

A central goal of green chemistry is to design synthetic processes that are efficient at the atomic level, thereby minimizing waste. Atom economy and other metrics like the Environmental Factor (E-Factor) are key tools for evaluating and comparing the sustainability of different chemical routes. wikipedia.org

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting reactant atoms to the desired product. wikipedia.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than substitution and elimination reactions, which generate stoichiometric byproducts. rsc.org For instance, the traditional nitration of benzene (B151609) has a low atom economy of 51% due to the formation of water and the use of a sulfuric acid catalyst that is not incorporated into the product. rsc.org In contrast, catalytic routes that minimize byproducts can achieve significantly higher atom economies. rsc.org

Waste Minimization and E-Factor: Waste minimization is a broader concept that encompasses not only the reduction of byproducts but also the minimization of solvent losses, energy consumption, and waste from workup procedures. eolss.netresearchgate.net The E-Factor, developed by Roger Sheldon, is a simple metric to quantify the amount of waste produced per unit of product:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Lower E-Factors indicate less waste and a more sustainable process. The fine chemicals and pharmaceutical industries traditionally have very high E-Factors (often >100), largely due to the use of multi-step syntheses and stoichiometric reagents. nih.gov

Applying these principles to the synthesis of this compound involves selecting reaction types that are inherently atom-economical and optimizing processes to reduce solvent and reagent use. For example, a catalytic nitration process that uses a recyclable catalyst and generates only water as a byproduct would be far superior to a traditional mixed-acid process from both an atom economy and an E-Factor perspective. rsc.org

The following table compares the theoretical atom economy for different types of reactions relevant to the synthesis of halogenated aromatics.

| Reaction Type | General Equation | Atom Economy | Waste Products |

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |

| Rearrangement | A → B | 100% | None |

By prioritizing addition and rearrangement reactions and developing catalytic substitution reactions that minimize waste, the synthesis of complex molecules like this compound can be made significantly more sustainable.

Chemical Reactivity and Reaction Mechanisms of 1,2 Dichloro 3 Fluoro 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry, particularly for halo- and nitro-substituted aromatic compounds. nih.gov For 1,2-dichloro-3-fluoro-4-nitrobenzene, the presence of multiple halogen substituents and a strongly electron-withdrawing nitro group creates a highly activated system for nucleophilic attack.

The predominant mechanism for SNAr reactions on activated aryl halides is the addition-elimination mechanism . libretexts.orgyoutube.com This two-step process involves the initial attack of a nucleophile on the aromatic ring at the carbon atom bearing a leaving group. libretexts.org This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comresearchgate.net The aromaticity of the ring is temporarily lost in this step. libretexts.orgyoutube.com In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com

The general steps of the addition-elimination mechanism are:

Addition: A nucleophile adds to the electron-deficient aromatic ring, forming a covalent bond with the carbon atom attached to the leaving group. This creates a negatively charged intermediate. youtube.com

Elimination: The leaving group is expelled, and the electrons from the intermediate reform the aromatic π-system. youtube.com

An alternative, though less common for this type of substrate, is the elimination-addition (benzyne) mechanism . libretexts.orgyoutube.com This pathway typically requires very strong bases and is more prevalent for unactivated aryl halides. libretexts.orgyoutube.com It proceeds through a highly reactive benzyne (B1209423) intermediate, which is formed by the elimination of a proton and a halide from adjacent positions. youtube.com The nucleophile then adds to the benzyne in a second step. Given the activated nature of this compound, the addition-elimination pathway is the more probable route for most nucleophilic substitution reactions.

The regioselectivity of nucleophilic attack on this compound is dictated by the electronic effects of the substituents. The nitro group is a powerful electron-withdrawing group, and it strongly activates the positions ortho and para to it for nucleophilic attack. stackexchange.comyoutube.comechemi.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, providing significant stabilization. youtube.com

In this compound:

The chlorine at C-2 is ortho to the nitro group.

The chlorine at C-1 is meta to the nitro group.

The fluorine at C-3 is ortho to the nitro group.

Therefore, nucleophilic attack is most likely to occur at the C-2 and C-3 positions. Between the halogens, fluorine is generally a better leaving group than chlorine in SNAr reactions, despite the stronger C-F bond. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.

One of the chlorine atoms in 1,2-dichloro-4-nitrobenzene is reactive towards nucleophiles. wikipedia.org For instance, potassium fluoride (B91410) can displace a chlorine to yield 2-chloro-1-fluoro-4-nitrobenzene. wikipedia.org Similarly, reaction with ammonia (B1221849) results in the formation of 2-chloro-4-nitroaniline. wikipedia.org

The reactivity of this compound in SNAr reactions is a consequence of the interplay between electronic and steric effects of its substituents.

Electronic Effects: The nitro group is the primary activating group due to its strong electron-withdrawing nature through both inductive and resonance effects. youtube.comlibretexts.org This significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. youtube.com The halogens (chlorine and fluorine) also contribute to the activation of the ring through their inductive electron-withdrawing effects. libretexts.orgquora.com While halogens can donate electron density through resonance, their inductive effect is dominant in influencing reactivity in SNAr. libretexts.org The order of reactivity for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is attributed to the ability of the halogen to stabilize the developing negative charge in the transition state. libretexts.org

Steric Effects: Steric hindrance can influence the rate of nucleophilic attack. In this compound, the substituents are adjacent to each other, which could potentially create some steric crowding around the reaction centers. However, the powerful electronic activation by the nitro group generally overcomes moderate steric hindrance.

The presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group stabilizes the intermediate carbanion through resonance, thereby increasing the reaction rate. youtube.com

| Factor | Influence on SNAr Reactions |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. libretexts.org |

| Leaving Group Ability | The ability of the leaving group to depart influences the second step of the reaction. For SNAr, the order is often F > Cl > Br > I. libretexts.org |

| Solvent | Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive. researchgate.net |

| Temperature | Higher temperatures typically increase the reaction rate. |

Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for SNAr reactions, especially when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of a nucleophile and an organic solution of the aryl halide). acs.orgijirset.comwikipedia.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. ijirset.comdalalinstitute.com This method can lead to faster reactions, higher yields, and the elimination of the need for expensive or hazardous solvents. ijirset.com

Solvent Effects: The choice of solvent can have a significant impact on the rate and selectivity of SNAr reactions. researchgate.net Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA) are particularly effective. researchgate.net These solvents can solvate the counter-ion of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. researchgate.net Protic solvents, on the other hand, can solvate the nucleophile itself through hydrogen bonding, which can decrease its reactivity.

Reductive Transformations of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, which is a common transformation for nitroaromatic compounds. wikipedia.orgnumberanalytics.com This reduction is a key step in the synthesis of various important chemical intermediates, such as anilines. rsc.org

Several methods exist for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This is one of the most common and efficient methods. numberanalytics.com It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel, in the presence of hydrogen gas. rsc.orgorganic-chemistry.org This method is often preferred for its high yields and mild reaction conditions. numberanalytics.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid. rsc.org For example, the reduction of 1,2-dichloro-4-nitrobenzene with iron powder yields 3,4-dichloroaniline. wikipedia.org

Other Reducing Agents: A variety of other reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, hydrazine (B178648) with a catalyst, and sodium dithionite (B78146). rsc.orgunimi.it

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. unimi.it

| Reducing Agent/System | Description |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A widely used, efficient, and often clean method for nitro group reduction. numberanalytics.comorganic-chemistry.org |

| Iron/Acid (e.g., Fe, HCl) | A traditional and cost-effective method, though it can produce significant waste. rsc.org |

| Sodium Borohydride (NaBH₄) | Often used with a catalyst to effect the reduction. rsc.org |

| Hydrazine (N₂H₄) | Used with a catalyst, such as Raney nickel or iron compounds. wikipedia.orgunimi.it |

Chemoselective Reduction to Amino Derivatives

The conversion of the nitro group in this compound to an amino group to form 3,4-dichloro-2-fluoroaniline (B1304072) is a important transformation in organic synthesis. This reduction must be performed chemoselectively to avoid reactions with the chloro and fluoro substituents. A variety of reducing agents and catalytic systems have been developed for the reduction of nitroarenes to their corresponding anilines. nih.gov

Commonly employed methods for the reduction of nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. These reactions are typically carried out under a hydrogen atmosphere. Another approach is the use of metal-based reducing agents in acidic or neutral media, such as iron, tin, or zinc. For instance, the reduction of 1,2-dichloro-4-nitrobenzene with iron powder is a known method to produce 3,4-dichloroaniline. wikipedia.org

The choice of reducing agent and reaction conditions is critical to ensure high selectivity and yield, especially in the presence of sensitive halogen substituents. The reactivity of the halogens on the aromatic ring can be influenced by the electronic nature of the other substituents.

Advanced Catalytic and Stoichiometric Reduction Protocols

Modern advancements in reduction methodologies offer more efficient and selective routes for converting nitroarenes to anilines. These "advanced reduction processes" (ARPs) often involve the generation of highly reactive reducing radicals and can overcome the limitations of traditional methods. nih.govresearchgate.netqscience.com

Some advanced catalytic systems include:

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid, ammonium formate (B1220265), or isopropanol, in the presence of a transition metal catalyst (e.g., palladium, ruthenium, or iridium complexes). It offers a safer alternative to using gaseous hydrogen.

Nanoparticle Catalysis: Catalysts based on metal nanoparticles (e.g., gold, palladium, silver) supported on materials like graphene or metal oxides have shown high activity and selectivity in nitro group reductions. nih.gov

Photocatalytic Reduction: Some methods employ photocatalysts that can reduce nitro compounds upon irradiation with light. nih.gov

Stoichiometric protocols have also evolved. For example, the use of sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can be effective for the reduction of nitroarenes under specific conditions. Advanced reduction processes may also combine activation methods like ultraviolet (UV) light or microwaves with reducing agents such as sulfite (B76179) or ferrous iron to generate potent reducing species. nih.govqscience.com The UV/sulfite process has been identified as an effective ARP for degrading various contaminants. nih.gov

Below is an interactive table summarizing various reduction methods for nitroarenes.

| Method | Reducing Agent/Catalyst | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Widely used, effective but requires handling of H₂ gas. |

| Metal/Acid Reduction | Fe, Sn, Zn in acid | Classical method, cost-effective. |

| Transfer Hydrogenation | Formic acid, Ammonium formate with Pd/C | Avoids gaseous H₂, often milder conditions. |

| Nanoparticle Catalysis | Supported metal nanoparticles (Au, Pd, Ag) | High activity and selectivity, recyclable catalysts. nih.gov |

| Advanced Reduction Processes (ARPs) | UV/sulfite, UV/dithionite | Generates highly reactive reducing radicals. nih.govresearchgate.netqscience.com |

Electrophilic Aromatic Substitution (EAS) Considerations

Deactivation of the Aromatic Ring and Directing Group Effects

The benzene (B151609) ring in this compound is heavily substituted with electron-withdrawing groups (EWGs): two chloro atoms, one fluoro atom, and a nitro group. These groups significantly influence the reactivity of the ring towards electrophilic aromatic substitution (EAS).

Deactivating Nature: All three types of substituents (nitro and halogens) are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.org The nitro group is a strong deactivating group due to both its strong inductive (-I) and resonance (-M) effects, which withdraw electron density from the ring. youtube.comcognitoedu.org Halogens are also deactivating primarily due to their strong inductive effect, which outweighs their weaker resonance electron-donating effect (+M). libretexts.orgmdpi.com The combined effect of these four deactivating groups makes the aromatic ring of this compound highly electron-deficient and thus very unreactive towards EAS.

Directing Effects: The position of any potential incoming electrophile is determined by the directing effects of the existing substituents.

Nitro Group (-NO₂): This is a strong meta-director. masterorganicchemistry.com

Halogens (-Cl, -F): Halogens are an exception to the general trend; although they are deactivating, they are ortho, para-directors. libretexts.orgmasterorganicchemistry.com This is because they can stabilize the intermediate carbocation (arenium ion) in ortho and para attack through resonance donation of a lone pair of electrons. libretexts.org

In this compound, the substituents are positioned in a way that creates a complex interplay of directing effects. The positions on the ring are influenced by multiple groups. Predicting the outcome of an EAS reaction on such a polysubstituted ring can be challenging and may lead to a mixture of products or no reaction under standard conditions.

The following table summarizes the electronic effects of the substituents on the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Nitro (-NO₂) | -I (Strong) | -M (Strong) | Strongly Deactivating | meta |

| Chlorine (-Cl) | -I (Strong) | +M (Weak) | Deactivating | ortho, para |

| Fluorine (-F) | -I (Strong) | +M (Weak) | Deactivating | ortho, para |

Other Significant Reaction Pathways

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of specific C-H bonds adjacent to a directing metalating group (DMG). The DMG coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the ortho position.

In the context of this compound, the application of DoM is not straightforward. While some functional groups can act as DMGs, the nitro group is generally incompatible with strong bases like organolithium reagents. Furthermore, the presence of multiple halogen atoms introduces the possibility of halogen-metal exchange reactions, which can compete with or dominate over C-H deprotonation. For instance, the reaction of some halobenzenes with organolithiums can lead to the formation of benzyne intermediates, particularly with fluorobenzene. youtube.com The strong electron-withdrawing nature of the substituents also increases the acidity of the aromatic protons, but the regioselectivity of deprotonation would be difficult to control.

Functional Group Interconversions Beyond Substitution

Beyond the reduction of the nitro group, other functional group interconversions (FGIs) on this compound are limited by the stability of the polysubstituted aromatic ring.

One potential reaction is nucleophilic aromatic substitution (SNAAr) of one of the halogen atoms. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. In this compound, the fluorine atom is ortho to the nitro group, and one chlorine atom is meta while the other is para. The ortho and para halogens are activated towards displacement by nucleophiles. The relative reactivity of the halogens in SNAAr reactions often follows the trend F > Cl > Br > I, as fluorine is the most electronegative and best able to stabilize the negative charge in the Meisenheimer complex intermediate. Research on similar compounds, like 1,3-dichloro-4-nitrobenzene, shows that fluorination can occur at the ortho position faster than at the para position due to the enhanced inductive effect from the nearby nitro group. researchgate.net Sequential nucleophilic aromatic substitution has been observed in dihalogenated molecules, where the more activated halogen is displaced first. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,2 Dichloro 3 Fluoro 4 Nitrobenzene

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of a compound by probing its fundamental vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrations

At the time of this writing, a detailed experimental FTIR spectrum specifically for 1,2-dichloro-3-fluoro-4-nitrobenzene is not available in the public domain. However, based on the analysis of structurally similar compounds, characteristic vibrational frequencies can be predicted. For instance, the nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. The carbon-carbon (C-C) stretching vibrations within the benzene (B151609) ring are also key indicators. Furthermore, the carbon-hydrogen (C-H) and carbon-halogen (C-Cl, C-F) stretching and bending modes would provide valuable structural information.

A comprehensive study on the isomer 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222) has identified C-C stretching vibrations in the FT-IR spectrum at 1625 cm⁻¹ (strong), 1500 cm⁻¹ (medium), 1425 cm⁻¹ (weak), and 1360 cm⁻¹ (weak). jconsortium.com For this isomer, C-H in-plane bending vibrations are observed around 1250 cm⁻¹ (medium). jconsortium.com It is anticipated that the vibrational modes of this compound would show shifts in these regions due to the different substitution pattern.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Symmetries and Low-Frequency Modes

Similarly, a dedicated experimental FT-Raman spectrum for this compound is not readily accessible. FT-Raman spectroscopy is particularly useful for observing molecular symmetries and low-frequency modes, such as those involving the heavier chlorine atoms.

In the related compound 1,2-dichloro-4-fluoro-5-nitrobenzene , FT-Raman spectroscopy has identified C-C stretching vibrations at 1425 cm⁻¹ (very weak), 1400 cm⁻¹ (strong), and 1311 cm⁻¹ (weak). jconsortium.com The C-H in-plane bending vibrations for this isomer were detected at 1260 cm⁻¹ (very weak) and 1170 cm⁻¹ (very weak), while an out-of-plane bending vibration was observed at 740 cm⁻¹ (medium). jconsortium.com The nitro group's out-of-plane bending deformation was noted at 500 cm⁻¹ in the FT-Raman spectrum. jconsortium.com

Comparative Analysis of Experimental and Predicted Vibrational Spectra

A comparative analysis between experimentally obtained and theoretically predicted vibrational spectra is a powerful tool for the accurate assignment of vibrational modes. Density Functional Theory (DFT) calculations are commonly employed for this purpose. For 1,2-dichloro-4-fluoro-5-nitrobenzene , a study utilized the B3LYP/6-31+G(d,p) method to compute the vibrational frequencies, which showed good agreement with the experimental data after scaling. jconsortium.com Such a theoretical approach would be invaluable for interpreting the spectra of this compound, once experimental data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Purity Assessment

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Aromatic Protons

Detailed experimental ¹H NMR data for this compound is not currently published. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being highly dependent on the electronic effects of the surrounding chloro, fluoro, and nitro substituents. For the isomer 1,2-dichloro-4-fluoro-5-nitrobenzene , ¹H NMR data has been recorded, which could serve as a reference for future analysis of the target compound.

¹³C NMR Spectroscopic Characterization of the Carbon Skeleton

As with the other spectroscopic data, a specific ¹³C NMR spectrum for this compound is not available in reviewed literature. The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom in the benzene ring would produce a distinct resonance, with its chemical shift influenced by the attached and neighboring functional groups. Analysis of the ¹³C NMR spectrum of the isomer 1,2-dichloro-4-fluoro-5-nitrobenzene has been performed and would be a useful comparative tool.

¹⁹F NMR Spectroscopy for Characterizing the Fluorine Environment

The ¹⁹F NMR spectrum of a related compound, 1,2-difluoro-4-nitrobenzene, provides insight into the typical chemical shift range for fluorines in such an environment. spectrabase.com For this compound, the single fluorine atom would be expected to exhibit a distinct resonance in the ¹⁹F NMR spectrum. The precise chemical shift value is highly dependent on the solvent used for the measurement. biophysics.org Furthermore, spin-spin coupling between the fluorine nucleus and the neighboring aromatic protons would result in a splitting of the ¹⁹F signal, providing valuable information about the connectivity of the molecule. The coupling constants (J-values) between fluorine and hydrogen nuclei are typically in the range of a few Hertz for long-range couplings. wikipedia.org

A detailed analysis of the ¹⁹F NMR spectrum, including the chemical shift and coupling patterns, is essential for the unambiguous structural confirmation of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the fragmentation pathways of organic compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₆H₂Cl₂FNO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Based on available data for a similar compound, 1,3-dichloro-2-fluoro-4-nitrobenzene (C₆H₂Cl₂FNO₂), the calculated exact mass is 208.9446619 Da. nih.gov It is expected that the HRMS of this compound would yield a measured mass that is extremely close to this theoretical value, confirming its elemental formula.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂FNO₂ |

| Theoretical Exact Mass | ~208.94 Da |

| Note: The exact mass is an approximation based on a closely related isomer. |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the molecular ion [M]⁺• would be expected to undergo characteristic fragmentations.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A single crystal X-ray diffraction study of this compound would reveal its precise solid-state structure. While specific crystallographic data for this exact compound is not currently in the public domain, studies on related molecules, such as other dichloronitrobenzenes, provide valuable comparative information. wikipedia.orgresearchgate.net The crystal structure would detail the planarity of the benzene ring and the orientation of the substituents.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. exlibrisgroup.commdpi.com These interactions, though weaker than covalent bonds, play a crucial role in determining the physical properties of the solid. rsc.orgresearchgate.net

In the crystal structure of this compound, several types of intermolecular interactions would be anticipated. Weak C-H···O and C-H···F hydrogen bonds are likely to be present, influencing the packing arrangement. rsc.org Furthermore, given the aromatic nature of the molecule, π-stacking interactions between the benzene rings of adjacent molecules are also expected. The analysis of these non-covalent interactions provides a deeper understanding of the forces that dictate the supramolecular architecture of the crystal.

Computational and Theoretical Studies on this compound Remain Largely Unexplored

A thorough review of scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the availability of advanced computational methods for predicting molecular properties, detailed studies focusing on the quantum chemical calculations, electronic structure, and frontier molecular orbital analysis of this specific molecule have not been published.

While extensive research employing Density Functional Theory (DFT) and other quantum chemical methods exists for isomers and analogous compounds—such as 1,2-dichloro-4-nitrobenzene and 3-chloro-4-fluoronitrobenzene—this body of work does not extend to this compound. Consequently, specific data regarding its optimized geometry, vibrational frequencies, and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are not available in the current scientific literature.

The absence of these computational studies means that a detailed analysis of the electronic properties and chemical reactivity of this compound, as predicted by theoretical models, cannot be provided at this time. Such studies are crucial for understanding the fundamental characteristics of a molecule, including its stability, potential reaction pathways, and charge transfer phenomena.

Further research is required to characterize the computational and theoretical profile of this compound to the same extent as its related compounds.

Computational Chemistry and Theoretical Studies on 1,2 Dichloro 3 Fluoro 4 Nitrobenzene

Molecular Electrostatic Potential (MEP) Surface Analysis

Mapping of Electrostatic Potential for Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are rich or deficient in electrons. In a hypothetical MEP analysis of 1,2-dichloro-3-fluoro-4-nitrobenzene, one would expect to see negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the nitro group and the fluorine atom. These regions would indicate the most likely sites for electrophilic attack. Conversely, positive potential (colored blue) would be anticipated around the hydrogen atoms of the benzene (B151609) ring, suggesting these are favorable sites for nucleophilic attack. The distribution of potential would be further influenced by the inductive effects of the two chlorine atoms.

Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift Prediction and Validation

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, a theoretical study would calculate the expected chemical shifts for the two hydrogen and six carbon atoms in the molecule's structure. These predicted values are typically benchmarked against experimental data, if available, to validate the computational model. Such a study would help in the definitive assignment of each peak in an experimental NMR spectrum to the corresponding atom in the molecular structure.

Simulation of Vibrational Spectra (FTIR, FT-Raman) and Comparison to Experimental Data

Computational methods are frequently used to simulate the vibrational spectra (Fourier-Transform Infrared and Fourier-Transform Raman) of molecules. A theoretical investigation of this compound would involve calculating the harmonic vibrational frequencies using methods like DFT. The resulting calculated spectrum, often scaled to correct for systematic errors, can be compared with experimental spectra. This comparison aids in the assignment of specific vibrational modes, such as C-H stretching, C-C ring vibrations, C-Cl stretching, and the characteristic symmetric and asymmetric stretching of the NO₂ group.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β₀). A study on this compound would assess its potential as an NLO material. The presence of the electron-donating benzene ring and the strongly electron-withdrawing nitro group suggests that the molecule could possess significant NLO properties, which would be quantified by calculating the magnitude of its first-order hyperpolarizability.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. While no specific QSAR studies featuring this compound have been published, its structural and electronic descriptors (such as hydrophobicity, electronic parameters, and steric properties) could be calculated computationally. These descriptors could then be used as inputs to develop QSAR models for predicting properties like toxicity, environmental fate, or herbicidal activity, based on data from a series of related compounds.

Derivation of Molecular Descriptors from Computational Data

Molecular descriptors are numerical values that encode chemical information and molecular structure. For substituted nitrobenzenes, these descriptors are typically derived from quantum chemical calculations, such as those using Density Functional Theory (DFT) or Hartree-Fock (HF) methods. These calculations can elucidate electronic and structural properties that govern the molecule's behavior.

Key molecular descriptors relevant to reactivity and environmental fate include:

Electronic Properties: These describe the distribution of electrons within the molecule.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. The energy gap between them (ELUMO - EHOMO) is an indicator of molecular stability.

Atomic Charges: These describe the electron distribution on each atom, identifying potential sites for nucleophilic or electrophilic attack.

Global Reactivity Descriptors: Derived from electronic properties, these provide a general measure of reactivity. researchgate.netprensipjournals.com

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): This quantifies the electrophilic character of a molecule. researchgate.netprensipjournals.com

Structural Properties: These relate to the three-dimensional arrangement of atoms.

Molecular Geometry: Bond lengths, bond angles, and dihedral angles define the molecule's shape, which affects its interaction with other molecules.

Molecular Surface Area and Volume: These descriptors are important for understanding physical processes like partitioning in the environment.

Computational studies on related compounds like 3-chloro-4-fluoronitrobenzene have utilized DFT (B3LYP) and HF methods with basis sets such as 6-311++G(d,p) to calculate these descriptors. researchgate.netprensipjournals.com The results from such calculations provide a foundational dataset for building predictive models.

Table 1: Calculated Molecular Descriptors for a Representative Halogenated Nitrobenzene (3-chloro-4-fluoronitrobenzene) using DFT/B3LYP/6-311++G(d,p) (Note: This data is for a related isomer and serves as an example of the types of descriptors calculated. Specific values for this compound would require dedicated computational analysis.)

| Descriptor | Calculated Value | Unit |

| HOMO Energy | -0.298 | Hartree |

| LUMO Energy | -0.121 | Hartree |

| Energy Gap (ΔE) | 0.177 | Hartree |

| Dipole Moment | 2.65 | Debye |

| Electronegativity (χ) | 0.209 | Hartree |

| Chemical Hardness (η) | 0.088 | Hartree |

| Electrophilicity Index (ω) | 0.250 | Hartree |

Predictive Models for Reactivity and Environmental Fate (excluding toxicological endpoints)

The molecular descriptors derived from computational studies are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the descriptors (structure) and a specific activity or property.

Predictive Models for Reactivity: The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the influence of the halogen substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): Halogenated nitrobenzenes are susceptible to SNAr reactions, where a nucleophile replaces one of the halogen atoms. The reactivity and regioselectivity of this process can be predicted using computational models.

LUMO Maps and Atomic Charges: The distribution of the LUMO and the calculated partial positive charges on the carbon atoms attached to the halogens can predict the most likely site for nucleophilic attack. The carbon atom with the largest positive charge and significant LUMO coefficient is typically the most reactive site.

Activation Energy Calculations: Theoretical calculations can model the reaction pathway of a nucleophile with the molecule, determining the transition states and activation energies for substitution at different positions. The position with the lower activation energy will be the kinetically favored product. The reactivity of chloro-substituents ortho and para to the nitro group is generally enhanced. researchgate.net

Predictive Models for Environmental Fate: The environmental fate of a chemical is determined by processes such as transport, partitioning, and degradation.

Partitioning Behavior: The octanol-water partition coefficient (log Kow) is a key parameter for predicting how a chemical will distribute in the environment, particularly its tendency to bioaccumulate in fatty tissues. QSPR models often use descriptors like molecular surface area, volume, and polarity to predict log Kow. For similar compounds like 1,2-dichloro-4-nitrobenzene, the experimental XLogP3 value is 3.1, indicating a tendency to partition into organic phases. nih.gov

Biodegradation: The susceptibility of a compound to microbial degradation is a critical aspect of its environmental persistence.

Frontier Orbital Energies: The LUMO energy can be correlated with the susceptibility of nitroaromatic compounds to reductive degradation, a common microbial pathway. A lower LUMO energy implies the molecule is a better electron acceptor, potentially facilitating the initial reduction step of the nitro group.

C-F and C-Cl Bond Strength: While the C-F bond is very strong, in nucleophilic aromatic substitution reactions, it can be more readily cleaved than C-Cl bonds. nih.gov However, for microbial degradation, which often involves different mechanisms, the high strength of the C-F bond can contribute to persistence. Predictive models can incorporate calculated bond dissociation energies to estimate resistance to certain degradation pathways.

Photolysis: The absorption of UV light can lead to the degradation of chemicals in the environment. Theoretical calculations can predict the UV-Vis absorption spectrum of the molecule. researchgate.netprensipjournals.com The wavelength of maximum absorption (λmax) indicates the potential for direct photolysis in sunlight. The conjugative interaction between the nitro group and the aromatic ring affects the electronic spectra of these compounds. epa.gov

By establishing robust QSAR/QSPR models based on computationally derived descriptors, it is possible to forecast the reactivity and environmental behavior of this compound, helping to assess its potential impact without extensive and costly experimental testing.

Advanced Applications and Derivatization in Organic Synthesis Research

1,2-Dichloro-3-fluoro-4-nitrobenzene as a Key Intermediate for Fine Chemicals

The specific arrangement of chloro, fluoro, and nitro substituents on the aromatic core of this compound imparts distinct reactivity at each position, allowing for selective chemical transformations. This makes it a valuable precursor for a variety of fine chemicals. It is recognized as a significant bulk drug intermediate that can be used to modify reaction conditions and synthetic pathways to enhance the efficiency and yield of drug synthesis appchemical.com.

In the pharmaceutical industry, halogenated nitroaromatics are crucial starting materials for the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple reactive sites on this compound allows for its incorporation into complex molecular scaffolds. It is classified as an important organic building block in the development and synthesis of pharmaceutical products coolpharm.combldpharm.com. While detailed synthetic pathways for specific commercial drugs originating from this exact compound are proprietary or not widely published, its role as a foundational chemical entity in pharmaceutical research and development is well-established coolpharm.com.

Table 1: Pharmaceutical Intermediate Profile

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 100465-04-1 |

| Application Area | Pharmaceutical Synthesis Intermediate |

The development of effective agrochemicals often relies on the synthesis of molecules containing fluorinated and chlorinated aromatic rings. These halogen atoms can enhance the biological activity and metabolic stability of herbicides and pesticides. This compound serves as a key raw material in this sector. The nitro group can be readily converted into other functional groups, such as amines, which are common moieties in many agrochemical products. While specific commercial pesticides derived from this intermediate are not detailed in readily available literature, its structural motifs are common in patented agrochemical compounds.

The chromophoric properties of nitroaromatic compounds make them fundamental components in the synthesis of dyes and pigments. The electron-withdrawing nature of the nitro group and the halogen substituents significantly influences the electronic properties of the benzene (B151609) ring, which is a key factor in determining the color and stability of a dye. This compound can be chemically modified, for instance, through the nucleophilic substitution of its chlorine atoms, to produce a wide array of colored compounds for use in textiles, inks, and other materials. Its classification as a building block extends to its use in creating organic pigments chemicalbook.com.

Strategies for Further Functionalization and Molecular Diversity

The potential of this compound as a synthetic intermediate is further expanded by the possibility of selective reactions at various positions on the benzene ring.

The two unsubstituted carbon atoms on the aromatic ring of this compound present opportunities for further functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, could potentially introduce additional functional groups, although the existing deactivating groups would necessitate specific and often forcing reaction conditions. The precise control of such reactions would be essential to achieve regioselectivity and avoid unwanted side products. Research into these selective derivatizations is a key area for expanding the molecular diversity achievable from this starting material.

A pivotal strategy in medicinal and materials chemistry is the construction of heterocyclic ring systems, which are ubiquitous in biologically active molecules and functional materials. The structure of this compound is well-suited for this purpose. For example, reduction of the nitro group to an amine would yield a highly reactive aniline (B41778) derivative. This intermediate could then undergo intramolecular or intermolecular cyclization reactions. The adjacent halogen atoms could participate in these cyclization reactions, leading to the formation of fused heterocyclic systems such as benzimidazoles, quinoxalines, or phenazines, depending on the reaction partner. This strategic approach allows for the transformation of a simple aromatic precursor into complex, high-value heterocyclic products.

Targeted Synthesis of Analogs with Modified Electronic and Steric Properties

The strategic derivatization of this compound serves as a powerful tool in organic synthesis for the generation of novel analogs with fine-tuned electronic and steric characteristics. The inherent reactivity of the aromatic ring, activated by the strongly electron-withdrawing nitro group, provides a versatile platform for introducing a diverse range of functional groups. These modifications can systematically alter the molecule's polarity, electron density distribution, and three-dimensional structure, thereby influencing its behavior in subsequent chemical transformations and its potential utility in various applications.

The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr). The nitro group, positioned para to the C-1 chlorine and ortho to the C-3 fluorine, strongly activates these positions towards nucleophilic attack. The relative reactivity of the halogen atoms is influenced by a combination of electronic activation and the nature of the attacking nucleophile. This allows for a degree of regioselectivity in the substitution reactions, enabling the targeted synthesis of specific isomers.

Steric properties can be manipulated by the choice of nucleophile. The use of bulky nucleophiles can introduce significant steric hindrance around the reaction center, which can direct the regioselectivity of subsequent reactions and influence the conformational preferences of the resulting analog. This targeted modification of steric bulk is crucial for applications where molecular recognition and specific spatial orientations are important.

The following table illustrates the potential modifications to the electronic and steric properties of this compound through the introduction of various functional groups via nucleophilic aromatic substitution. The table provides a qualitative assessment of the expected changes based on the established principles of physical organic chemistry.

| Original Substituent | Position | Nucleophile | Resulting Functional Group | Expected Change in Electronic Properties | Expected Change in Steric Properties |

| Chlorine | 1 or 2 | Methoxide (CH₃O⁻) | Methoxy (-OCH₃) | Introduction of an electron-donating group (resonance effect) | Minor increase in steric bulk |

| Chlorine | 1 or 2 | Phenoxide (C₆H₅O⁻) | Phenoxy (-OC₆H₅) | Introduction of an electron-donating group (resonance effect) and an aromatic system | Significant increase in steric bulk |

| Chlorine | 1 or 2 | Ammonia (B1221849) (NH₃) | Amino (-NH₂) | Introduction of a strong electron-donating group (resonance effect) | Minor increase in steric bulk |

| Chlorine | 1 or 2 | Diethylamine ((C₂H₅)₂NH) | Diethylamino (-N(C₂H₅)₂) | Introduction of a strong electron-donating group and alkyl chains | Moderate increase in steric bulk |

| Fluorine | 3 | Thiophenoxide (C₆H₅S⁻) | Phenylthio (-SC₆H₅) | Introduction of a polarizable group with moderate electron-donating character | Significant increase in steric bulk |

Detailed research findings on analogous systems, such as other polychlorinated and nitrated aromatic compounds, have demonstrated the feasibility of these transformations and the predictable nature of the resulting electronic and steric modifications. For example, studies on the nucleophilic aromatic substitution of related chloronitrobenzene derivatives have shown that the reaction rates and regioselectivity are highly dependent on the nature of the nucleophile and the solvent system employed. These findings provide a valuable framework for predicting the outcome of similar reactions with this compound and for the rational design of synthetic routes to analogs with desired properties.

The characterization of these newly synthesized analogs is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their chemical structure. Further analysis, such as X-ray crystallography, can provide precise information about the molecular geometry and steric arrangement of the substituents. The electronic properties of the analogs can be further probed through techniques like cyclic voltammetry to determine their redox potentials, providing quantitative data on the impact of the introduced functional groups.

The targeted synthesis of such analogs is a cornerstone of modern organic synthesis, enabling the creation of novel molecular architectures with tailored properties for a wide range of research applications, from materials science to medicinal chemistry.

Environmental Transformation and Degradation Pathways of 1,2 Dichloro 3 Fluoro 4 Nitrobenzene Chemical and Microbial Processes

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 1,2-dichloro-3-fluoro-4-nitrobenzene, the primary abiotic degradation mechanisms are expected to be photolysis and reactions with atmospheric oxidants.

Photolytic Transformations in Atmospheric and Aqueous Environments

For instance, the photolysis of halogenated nitrobenzenes can result in the cleavage of the carbon-halogen or carbon-nitro bonds. The presence of multiple halogen substituents and a nitro group on the benzene (B151609) ring of this compound likely influences its photolytic behavior. The fluorine atom, due to the high strength of the carbon-fluorine bond, is generally more resistant to cleavage than chlorine atoms. Photolysis in aqueous environments can also lead to the formation of hydroxylated byproducts.

Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals)

In the atmosphere, this compound is susceptible to attack by highly reactive oxidative species, most notably the hydroxyl radical (•OH). Hydroxyl radicals are a major driving force for the degradation of organic compounds in the troposphere. The rate of reaction between an organic compound and hydroxyl radicals is a key parameter in determining its atmospheric lifetime.

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, often leading to ring cleavage and the formation of smaller, more oxidized products. The presence and position of the chlorine, fluorine, and nitro substituents on the benzene ring of this compound will influence the sites of hydroxyl radical attack and the subsequent degradation pathways. While specific kinetic data for the reaction of this compound with hydroxyl radicals are not available, it is expected to be a significant atmospheric removal process.

Biotic Transformation Mechanisms by Microbial Systems

The biodegradation of this compound by microorganisms is a critical pathway for its removal from contaminated soil and water. The complex structure of this compound, featuring both chlorine and fluorine atoms as well as a nitro group, presents significant challenges for microbial enzymes. However, microorganisms have evolved diverse metabolic strategies to break down a wide array of xenobiotic compounds.

Reductive Biodegradation of the Nitro Group in Anaerobic and Aerobic Conditions

A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This process can occur under both anaerobic and aerobic conditions and is catalyzed by enzymes known as nitroreductases. nih.govmdpi.com These enzymes are flavoproteins that utilize NADH or NADPH as a source of reducing equivalents. mdpi.com

Under anaerobic conditions, the reduction of the nitro group is often the primary transformation, leading to the formation of the corresponding aniline (B41778) derivative, 1,2-dichloro-3-fluoro-4-aminobenzene. While this transformation removes the toxicity associated with the nitro group, the resulting aromatic amine may still be a persistent pollutant. Complete mineralization under anaerobic conditions is rare for polysubstituted aromatics and often requires the synergistic action of a microbial consortium. mdpi.com

In aerobic environments, the reduction of the nitro group can also be an initial step in a degradation pathway. Some aerobic bacteria can utilize nitroaromatic compounds as a source of nitrogen for growth following the reduction of the nitro group. nih.gov

Dehalogenation Pathways of Chlorinated and Fluorinated Aromatic Compounds

The removal of halogen atoms, or dehalogenation, is a crucial step in the detoxification and complete degradation of halogenated aromatic compounds. This process can occur through several mechanisms, including reductive, oxidative, and hydrolytic dehalogenation.

Reductive dehalogenation , the replacement of a halogen atom with a hydrogen atom, is a key process under anaerobic conditions. This process is particularly important for highly chlorinated compounds. The carbon-chlorine bonds in this compound are susceptible to reductive cleavage by specialized anaerobic bacteria.

Oxidative dehalogenation typically occurs under aerobic conditions and is often initiated by oxygenase enzymes. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, which can lead to the spontaneous or enzymatic removal of a halogen substituent. For instance, dioxygenases can introduce two hydroxyl groups onto the ring, forming a diol intermediate which can then be further metabolized.

Characterization of Microbial Strains and Enzymes Involved in Transformation

While no microbial strains have been specifically reported to degrade this compound, studies on related compounds provide valuable insights into the potential microorganisms and enzymes involved.

Research on the aerobic degradation of dichloronitrobenzenes has identified bacteria from the genus Diaphorobacter as being capable of utilizing these compounds as a sole source of carbon, nitrogen, and energy. nih.gov For example, Diaphorobacter sp. strain JS3051 can degrade 2,3-dichloronitrobenzene (B165493) and 3-chloronitrobenzene. nih.gov The initial step in this degradation is catalyzed by a nitroarene dioxygenase , which removes the nitro group and incorporates two hydroxyl groups to form a dichlorinated catechol. nih.gov However, this same strain was unable to grow on 3-fluoronitrobenzene, suggesting that the fluorine atom at a similar position may inhibit the activity of the dioxygenase or subsequent enzymes in the pathway. nih.gov This highlights the significant influence of the fluorine substituent on biodegradability.

The key enzymes involved in the initial stages of degradation are likely to be:

Nitroreductases: These enzymes, found in a wide range of bacteria, would be responsible for the initial reduction of the nitro group. nih.govmdpi.com

Nitroarene dioxygenases: These enzymes can initiate the degradation cascade by removing the nitro group and hydroxylating the aromatic ring. nih.gov

Dehalogenases: A variety of dehalogenases would be required to cleave the carbon-chlorine and the highly stable carbon-fluorine bonds.

The complete mineralization of this compound would likely require a consortium of microorganisms possessing a complementary set of these enzymes to sequentially attack the nitro group and the different halogen substituents.